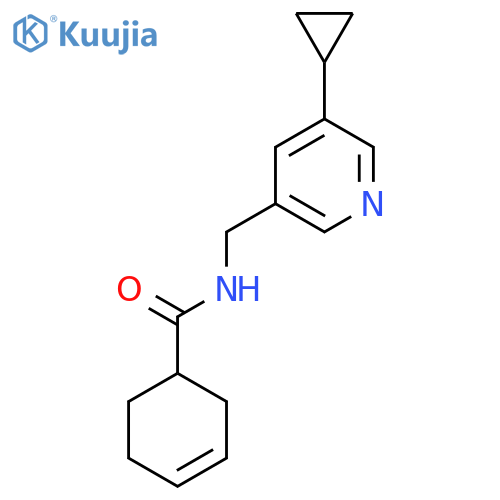

Cas no 2034233-11-7 (N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide)

N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide

- N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide

- AKOS032464082

- 2034233-11-7

- N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide

- F6573-4745

-

- インチ: 1S/C16H20N2O/c19-16(14-4-2-1-3-5-14)18-10-12-8-15(11-17-9-12)13-6-7-13/h1-2,8-9,11,13-14H,3-7,10H2,(H,18,19)

- InChIKey: ACUJIWWDBKPADP-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CC=CCC1)NCC1=CN=CC(=C1)C1CC1

計算された属性

- せいみつぶんしりょう: 256.157563266g/mol

- どういたいしつりょう: 256.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 42Ų

N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6573-4745-1mg |

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

2034233-11-7 | 1mg |

$81.0 | 2023-09-07 | ||

| Life Chemicals | F6573-4745-3mg |

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

2034233-11-7 | 3mg |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4745-2μmol |

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

2034233-11-7 | 2μmol |

$85.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4745-5μmol |

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

2034233-11-7 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4745-20mg |

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

2034233-11-7 | 90%+ | 20mg |

$148.5 | 2023-04-22 | |

| Life Chemicals | F6573-4745-10mg |

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

2034233-11-7 | 10mg |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4745-2mg |

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

2034233-11-7 | 2mg |

$88.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4745-15mg |

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

2034233-11-7 | 15mg |

$133.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4745-10μmol |

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

2034233-11-7 | 10μmol |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4745-4mg |

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |

2034233-11-7 | 4mg |

$99.0 | 2023-09-07 |

N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide 関連文献

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamideに関する追加情報

Introduction to N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide (CAS No. 2034233-11-7)

N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide, identified by its CAS number 2034233-11-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide is characterized by its intricate arrangement of functional groups, which includes a cyclopropyl substituent, a pyridine ring, and a cyclohexenone core. These structural elements contribute to its unique chemical properties and biological interactions. The presence of the cyclopropyl group enhances the compound's lipophilicity, while the pyridine moiety is known to be a key pharmacophore in many bioactive molecules.

In recent years, there has been a growing interest in developing novel compounds that target specific biological pathways associated with various diseases. N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide has emerged as a potential candidate due to its ability to interact with multiple biological targets. This compound has been extensively studied for its potential role in modulating enzymatic activities and signaling pathways relevant to inflammation, cancer, and neurodegenerative disorders.

One of the most compelling aspects of N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide is its structural diversity, which allows for the exploration of various analogs with enhanced pharmacological properties. Researchers have leveraged computational chemistry and high-throughput screening techniques to identify derivatives of this compound that exhibit improved potency and selectivity. These efforts have led to the discovery of several lead compounds that are currently undergoing further optimization for clinical development.

The synthesis of N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the cyclopropyl-substituted pyridine core, followed by functionalization at the 3-position with a methylcyclohexenone moiety. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to achieve high yields and enantioselectivity in the final product.

The pharmacological profile of N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide has been thoroughly evaluated in both in vitro and in vivo models. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in disease pathogenesis, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has shown promising effects in reducing inflammation and inhibiting tumor growth in animal models. These findings have positioned N-(5-cyclopropylpyridin-3-ylmethylcyclohex--ene--1--carboxamide) as a valuable scaffold for the development of novel therapeutics.

The development of N-(5-cyclopropylpyridin--3--ylmethylcyclohex--3--ene--1--carboxamide) also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. The integration of structural biology, computational modeling, and medicinal chemistry has enabled researchers to design molecules with tailored biological activities. This holistic approach has accelerated the discovery process and led to the identification of several promising candidates for further clinical investigation.

In conclusion, N-(5-cyclopropylpyridin--3--ylmethylcyclohex--3--ene--1--carboxamide) (CAS No. 2034233--11--7) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a compelling candidate for the development of novel therapeutics targeting various diseases. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in future medical treatments.

2034233-11-7 (N-(5-cyclopropylpyridin-3-yl)methylcyclohex-3-ene-1-carboxamide) 関連製品

- 1554168-44-3(5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde)

- 25383-48-6(Di-tert-butyl Allenylphosphonate)

- 1187928-56-8(3-Piperidin-3-ylmethyl-isoquinoline dihydrochloride)

- 794588-82-2(Oxazole, 2-ethynyl-)

- 2229359-10-6(1-(5-bromopyridin-3-yl)-2,2-dimethylcyclopropan-1-amine)

- 898413-98-4(N'-(2,3-dimethylphenyl)-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide)

- 655253-58-0(1-methyl-4-phenyl-1H-Imidazole-5-carboxylic acid)

- 1283108-92-8((2-chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine)

- 898774-88-4(1-(4-chloro-3-fluoro-phenyl)-3-(3-methoxyphenyl)propan-1-one)

- 2549-99-7(Benzyltriethoxysilane)